molecular formula C15H19NO2 B1393304 4-(1-isopropyl-1H-indol-3-yl)butanoic acid CAS No. 1283103-86-5

4-(1-isopropyl-1H-indol-3-yl)butanoic acid

Cat. No.: B1393304
CAS No.: 1283103-86-5
M. Wt: 245.32 g/mol
InChI Key: INLKUYUZFUEGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-isopropyl-1H-indol-3-yl)butanoic acid, also known as 4-[1-(propan-2-yl)-1H-indol-3-yl]butanoic acid, is a compound with the molecular weight of 245.32 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of indole derivatives like this compound often involves complex organic chemistry processes . For instance, one study described a two-step N-alkylation process to synthesize a similar compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO2/c1-11(2)16-10-12(6-5-9-15(17)18)13-7-3-4-8-14(13)16/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,17,18) . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Enzyme Inhibition

4-(1H-indol-3-yl)butanoic acid has been utilized in the synthesis of molecules with potent enzyme inhibition properties. For instance, indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid, showed significant inhibitory potential against the urease enzyme, with some compounds exhibiting competitive inhibition and low cytotoxicity, suggesting their potential as therapeutic agents (Nazir et al., 2018).

Metal Complex Stability

The stability of metal-ligand complexes formed with 4-(1H-indol-3-yl)butanoic acid has been studied potentiometrically. These studies included determining the stability constants of its complexes with various metals, providing insights into the dissociation process and the thermodynamic parameters of complex formation (Mubarak & El-Bindary, 2010).

Antagonists for Chemokine Receptors

Some patents claim the use of 4-(2-arylindol-3-yl)butanoic acid derivatives as antagonists for CXC chemokine receptor-2 (CXCR2). These compounds, varying in their indole substituents, are suggested for the treatment of a range of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).

Antitumor Activity

Compounds synthesized from 4-(1H-indol-3-yl)butanoic acid, such as 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, have been shown to exhibit moderate antitumor activity against various malignant tumor cells, highlighting their potential in cancer treatment (Horishny & Matiychuk, 2020).

Alkaline Phosphatase Inhibition

Novel bi-heterocyclic benzamides derived from 4-(1H-indol-3-yl)butanoic acid have been synthesized and identified as potent inhibitors of alkaline phosphatase. These compounds may have implications in regulating bone and teeth calcification (Abbasi et al., 2019).

DNA Binding and Electrochemical Studies

Research has explored the interaction of DNA with compounds derived from 4-(1H-indol-3-yl)butanoic acid, offering insights into binding strength and electrochemical properties. This research contributes to the understanding of molecular interactions and potential applications in biochemistry (Khalid et al., 2018).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-(1-isopropyl-1H-indol-3-yl)butanoic acid are not available, indole derivatives are a promising area of research. They have been explored for their potential anti-tubercular agents , and their use in the treatment of various diseases is being investigated .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The interaction often involves the compound binding to the target receptor, which then triggers a series of biochemical reactions leading to the observed biological effect.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , the compound could potentially have a variety of molecular and cellular effects depending on the specific targets it interacts with.

Biochemical Analysis

Cellular Effects

The effects of 4-(1-isopropyl-1H-indol-3-yl)butanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit cytotoxic effects on cancer cells, induce apoptosis, and inhibit cell proliferation . Additionally, they can affect the expression of genes involved in inflammatory responses and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This binding interaction can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under laboratory conditions, but their degradation can occur over time, affecting their efficacy . Long-term studies have shown that these compounds can have sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Indole derivatives can be transported across cell membranes through active transport mechanisms . Once inside the cells, they can bind to intracellular proteins, affecting their localization and accumulation. This distribution pattern can influence the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Indole derivatives can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its subsequent biological effects.

Properties

IUPAC Name

4-(1-propan-2-ylindol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11(2)16-10-12(6-5-9-15(17)18)13-7-3-4-8-14(13)16/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLKUYUZFUEGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-isopropyl-1H-indol-3-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-isopropyl-1H-indol-3-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-(1-isopropyl-1H-indol-3-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-(1-isopropyl-1H-indol-3-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(1-isopropyl-1H-indol-3-yl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-(1-isopropyl-1H-indol-3-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.